7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

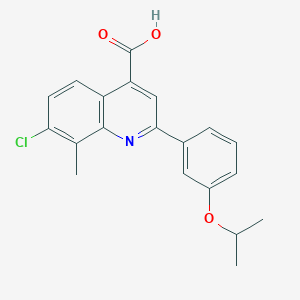

Chemical Structure and Properties 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 863185-07-3) is a quinoline derivative with a molecular formula of C₂₀H₁₈ClNO₃ and a molar mass of 355.81 g/mol . Its structure features:

- A chlorine atom at the 7-position.

- A methyl group at the 8-position.

- A 3-isopropoxyphenyl substituent at the 2-position.

- A carboxylic acid group at the 4-position.

Properties

IUPAC Name |

7-chloro-8-methyl-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO3/c1-11(2)25-14-6-4-5-13(9-14)18-10-16(20(23)24)15-7-8-17(21)12(3)19(15)22-18/h4-11H,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVUUXTXIYWSYPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Attachment of the isopropoxyphenyl group: This step involves a nucleophilic substitution reaction where the isopropoxyphenyl group is introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 7-chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid

- Molecular Formula : C20H18ClNO3

- Molecular Weight : 355.82 g/mol

- CAS Number : 863185-07-3

Applications in Medicinal Chemistry

-

Antimicrobial Activity :

- Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The presence of the chloro and isopropoxy groups in this compound enhances its activity against various bacterial strains.

- A study published in the Journal of Medicinal Chemistry demonstrated that related quinoline compounds show potent inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics.

-

Anticancer Properties :

- Compounds similar to this compound have been investigated for their anticancer effects. Specific studies have shown that quinoline derivatives can induce apoptosis in cancer cells.

- A case study reported in Cancer Letters highlighted the ability of certain quinolines to inhibit tumor growth in xenograft models, indicating their promise as anticancer agents.

-

Anti-inflammatory Effects :

- The compound has shown potential anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. Research suggests that quinolines can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Biochemical Applications

-

Proteomics Research :

- This compound is utilized in proteomics for studying protein interactions and functions. Its unique structure allows it to serve as a probe for various biochemical assays.

- A product overview from Santa Cruz Biotechnology indicates its use as a specialty product for proteomics research, emphasizing its relevance in studying complex biological systems.

-

Enzyme Inhibition Studies :

- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for drug design, particularly in targeting enzymes that contribute to disease progression.

- A study published in Bioorganic & Medicinal Chemistry explored the enzyme inhibition profiles of similar compounds, providing insights into their mechanism of action.

-

Antimicrobial Study :

- A recent investigation into the antimicrobial properties of quinolines found that derivatives with similar structures to this compound exhibited significant activity against resistant bacterial strains.

-

Cancer Research :

- In vivo studies have shown that compounds with the quinoline core structure can effectively reduce tumor size in animal models, suggesting that this compound may have similar effects.

-

Inflammation Modulation :

- Research published in Pharmacology Reports demonstrated that quinoline derivatives could significantly lower levels of inflammatory markers in animal models, indicating their potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives are widely studied for pharmaceutical applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Physicochemical Comparisons

Key Comparison Points

Substituent Effects on Solubility and Lipophilicity :

- The isopropoxy group in the target compound provides intermediate lipophilicity compared to the more polar methoxy (C LogP ≈ 3.5) and the highly hydrophobic isobutoxy (C LogP ≈ 4.2) .

- The furyl-substituted analog (C LogP ≈ 2.8) may exhibit better aqueous solubility due to its heteroaromatic ring .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution to introduce the isopropoxy group, similar to methods described for 3-methoxyphenyl analogs (e.g., microwave-assisted coupling) .

Biological Activity: While explicit data for the target compound are lacking, quinoline-4-carboxylic acids are known for kinase inhibition and antimicrobial activity. The isopropoxy group’s steric bulk may hinder binding in some targets compared to smaller substituents like methoxy . The furyl analog’s planar structure could enhance DNA intercalation, a mechanism observed in related antimalarial quinolines .

Safety and Handling: Similar compounds (e.g., 3-methoxyphenyl analog) carry warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .

Commercial Availability :

- The 3-propoxyphenyl analog is commercially available (CAS: 863185-11-9), while the target compound is listed as discontinued by some suppliers, suggesting challenges in large-scale synthesis .

Biological Activity

7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS No. 863185-07-3) is a synthetic compound belonging to the quinoline family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C20H18ClNO3

- Molecular Weight : 355.82 g/mol

- Structure : The compound features a chloro group, a carboxylic acid moiety, and an isopropoxyphenyl substituent, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study by notes that compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase, leading to disrupted DNA replication.

Anticancer Activity

Several quinoline derivatives have been investigated for their anticancer properties. A recent study demonstrated that compounds with structural similarities to this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting a possible therapeutic role in inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Signal Transduction Modulation : The compound may affect various signaling pathways, including those related to inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity in vitro

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased levels of cleaved PARP and caspase-3 activation .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 7-chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid?

- The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrolysis. For example, methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate undergoes substitution with KCO in 1,4-dioxane, followed by hydrolysis with NaOH to yield the carboxylic acid derivative . Optimization of reaction conditions (e.g., temperature, solvent, and base selection) is critical for achieving high yields (up to 63.69% total yield) .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic protons and substituents (e.g., isopropoxy groups).

- IR Spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and quinoline rings via characteristic absorption bands (e.g., 1719 cm for carbonyl groups) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., HRMS for exact mass determination) .

Q. What are the recommended storage conditions to maintain compound stability?

- Store in a dry, ventilated environment at room temperature, protected from light and moisture. Use inert gas (e.g., argon) to prevent oxidation, as recommended for structurally similar quinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during ester hydrolysis in the synthesis?

- pH Control : Hydrolysis under basic conditions (e.g., NaOH) at 70–80°C ensures complete conversion of ester intermediates to carboxylic acids .

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency while reducing side reactions .

- Purification : Recrystallization from acetone/ethanol (1:1 v/v) removes unreacted intermediates and salts .

Q. How do researchers address discrepancies in spectral data during structural elucidation?

- Cross-Validation : Combine NMR, IR, and MS data to resolve ambiguities (e.g., distinguishing overlapping proton signals in aromatic regions) .

- Isotopic Labeling : Use N or C-labeled precursors to track specific atoms in complex quinoline derivatives .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .

Q. What strategies are used to assess the bioactivity of this compound in anticancer research?

- In Vitro Assays : Evaluate inhibition of cancer cell proliferation (e.g., breast or lung cancer cell lines) via MTT or ATP-based viability assays .

- Mechanistic Studies : Investigate interactions with target proteins (e.g., HGF/c-Met signaling pathway) using surface plasmon resonance (SPR) or fluorescence polarization .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation models to predict in vivo behavior .

Q. How can researchers mitigate data contradictions in solubility and stability studies?

- Standardized Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and temperature controls during solubility testing .

- Degradation Studies : Monitor compound integrity under accelerated conditions (e.g., 40°C/75% RH) via HPLC to identify instability triggers .

- Collaborative Validation : Cross-check results with independent labs to rule out instrumentation or procedural biases .

Methodological Notes

- Synthesis : Prioritize regioselective substitution to avoid positional isomers, as seen in analogous quinoline syntheses .

- Characterization : Include F NMR for fluorine-containing derivatives to resolve coupling patterns .

- Bioactivity : Combine in silico docking (e.g., AutoDock Vina) with experimental assays to rationalize structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.